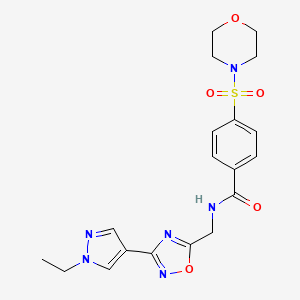

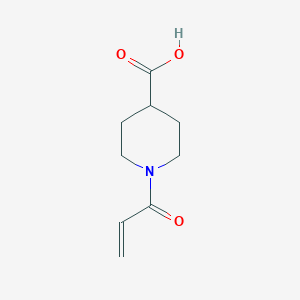

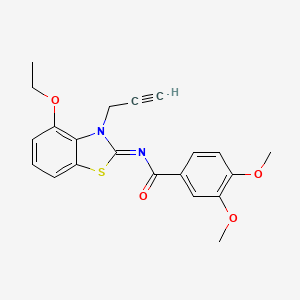

![molecular formula C9H9F2N3 B3010989 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1795186-93-4](/img/structure/B3010989.png)

7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that are extensively studied due to their diverse biological activity . They are known to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . This process is carried out in acetic acid .Scientific Research Applications

Organic Chemistry and Drug Design

“7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a compound that is used in the field of organic chemistry and drug design . It is a type of pyrazolo[1,5-a]pyrimidine derivative, which are synthetically available compounds that are being extensively studied due to their diverse biological activity .

Application

These compounds have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity . They are also found in the structure of drugs such as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .

Method of Application

The methods for the synthesis of pyrazolo[1,5-a]pyrimidines are based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises .

Results or Outcomes

Numerous studies have shown that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, binding affinity to receptors . As a result of computer screening of 3 million compounds from the ZINC database, a potentially active antiviral compound was identified .

Antifungal Research

“7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” has also been used in antifungal research .

Application

Some of the title compounds exhibited good in vitro antifungal activities against Botryosphaeria dothidea (B. dothidea), Phompsis sp., Botrytis cinereal (B. cinerea), Colletotrichum gloeosporioides (C. gloeosporioides), Pyricutaria oryzae (P. oryzae), and Sclerotinia sclerotiorum (S. sclerotiorum) at 50 μg/ml .

Results or Outcomes

The results showed that some of the compounds exhibited good in vitro antifungal activities .

Antiviral Research

“7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” has potential applications in antiviral research .

Application

As a result of computer screening of 3 million compounds from the ZINC database, a potentially active antiviral compound, N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]-thiophen-2-yl)-7-difluoromethyl-5-phenylpyrazolo[1,5-a]-pyrimidine-3-carboxamide, was identified .

Results or Outcomes

The results showed that the compound has potential antiviral activity .

Anticancer Research

“7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” has potential applications in anticancer research .

Application

Compounds with the pyrazolo[1,5-a]pyrimidine ring, such as “7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine”, have been found to have anticancer activity .

Results or Outcomes

The results showed that the compound has potential anticancer activity .

Difluoromethylation Research

“7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” has potential applications in difluoromethylation research .

Application

This compound can be used in the development of difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Synthesis Research

“7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” has potential applications in synthesis research .

Application

This compound can be used in the regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .

Method of Application

The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .

Results or Outcomes

Numerous studies have shown that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, binding affinity to receptors .

properties

IUPAC Name |

7-(difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3/c1-5-3-7(9(10)11)14-8(12-5)4-6(2)13-14/h3-4,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBMRXORZVRTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

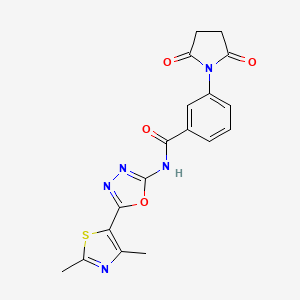

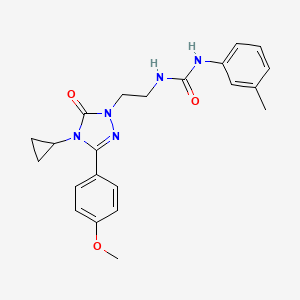

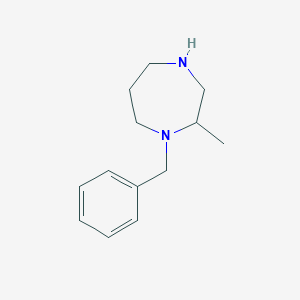

![Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3010907.png)

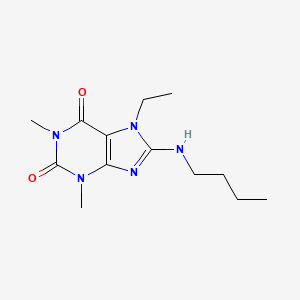

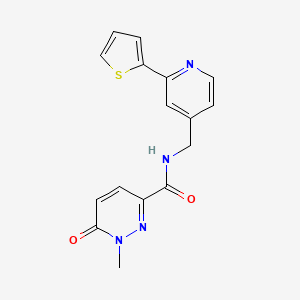

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3010910.png)

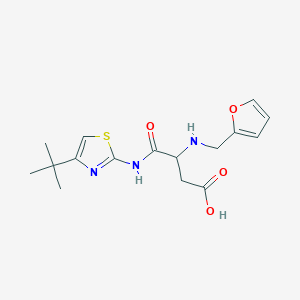

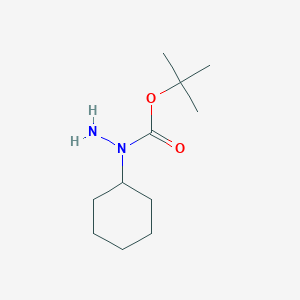

![(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3010915.png)

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)